Advanced Chemical Profiling and Synthetic Utility of Ethyl N-Methyl-N-(piperidin-4-yl)carbamate Hydrochloride
Advanced Chemical Profiling and Synthetic Utility of Ethyl N-Methyl-N-(piperidin-4-yl)carbamate Hydrochloride
Executive Summary
Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile, structurally optimized pharmacophore building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Characterized by a central piperidine ring functionalized with an N-methylated ethyl carbamate moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, G-protein coupled receptor (GPCR) ligands, and targeted kinase inhibitors[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic workflows, designed to equip research scientists with actionable, self-validating protocols for its integration into complex drug discovery pipelines.
Physicochemical Properties & Structural Analysis
The utility of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride stems from its precise balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability. The hydrochloride salt form ensures high aqueous solubility and stability against oxidative degradation during long-term storage[1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for pharmacokinetic modeling and synthetic planning[3][4]:
| Property | Value |
| Chemical Name | ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride |
| CAS Number (HCl Salt) | 64951-44-6 |
| CAS Number (Free Base) | 550369-98-7 |
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight (HCl Salt) | 222.71 g/mol |
| Molecular Weight (Free Base) | 186.25 g/mol |
| Hydrogen Bond Donors | 1 (Protonated piperidine nitrogen) |
| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate -O-, Piperidine N) |
| Rotatable Bonds | 3 |
Mechanistic Role in Drug Design (Pharmacophore Utility)
In rational drug design, every functional group must serve a distinct mechanistic purpose. The architecture of ethyl N-methyl-N-(piperidin-4-yl)carbamate is engineered to maximize receptor affinity while mitigating metabolic liability:
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The Piperidine Core: The secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This basic center is universally recognized for forming critical salt-bridge interactions with conserved Aspartate residues in the transmembrane domains of aminergic GPCRs (e.g., dopamine, serotonin, and histamine receptors)[2].
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The Ethyl Carbamate Moiety: Carbamates act as "pseudo-peptide" bonds. They offer superior metabolic stability against esterases and amidases compared to standard esters or amides, while retaining the ability to act as strong hydrogen-bond acceptors via the carbonyl oxygen.
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The N-Methyl Group: The inclusion of the N-methyl group restricts the conformational flexibility of the carbamate bond, locking it into a preferred rotameric state. This reduces the entropic penalty upon receptor binding and fine-tunes the local lipophilicity to enhance penetration into hydrophobic receptor pockets.
Caption: Mechanistic binding interactions of the ethyl N-methyl-N-(piperidin-4-yl)carbamate pharmacophore.
Synthetic Workflows & Experimental Protocols
The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is typically achieved via a robust, three-step sequence starting from the commercially available 1-Boc-4-piperidone. This route ensures high regioselectivity and prevents unwanted N-alkylation of the piperidine core.
Caption: Three-step synthetic pathway from 1-Boc-4-piperidone to the final hydrochloride salt.
Protocol 1: Reductive Amination (Synthesis of Intermediate 1)
Causality & Rationale: Direct reductive amination of ketones with volatile primary amines (methylamine) often suffers from over-alkylation or premature reduction of the ketone to an alcohol. Utilizing Titanium(IV) isopropoxide ( ) acts as a mild Lewis acid to activate the ketone and dehydrate the intermediate, forcing the equilibrium toward the imine before the reducing agent is introduced[5].
Step-by-Step Methodology:
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In a flame-dried flask under inert atmosphere (Argon), dissolve 1-Boc-4-piperidone (1.0 eq) in absolute ethanol.
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Add methylamine hydrochloride (2.0 eq) and triethylamine (TEA) (2.0 eq) to liberate the free methylamine in situ.
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Add (2.0 eq) dropwise. Stir at room temperature for 8-10 hours to ensure complete imine formation[5].
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Cool the reaction to 0 °C and carefully add sodium borohydride ( ) (1.5 eq) in portions.
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Validation: Quench with saturated aqueous . The titanium salts will precipitate as a white solid ( ). Filter through Celite, extract with ethyl acetate, dry over , and concentrate to yield 1-Boc-4-(methylamino)piperidine.
Protocol 2: Acylation with Ethyl Chloroformate (Synthesis of Intermediate 2)
Causality & Rationale: Ethyl chloroformate is a highly reactive acylating agent. Triethylamine (TEA) is strictly required as an acid scavenger to neutralize the HCl byproduct generated during the reaction. Without TEA, the secondary amine of Intermediate 1 would become protonated, instantly halting the nucleophilic attack.
Step-by-Step Methodology:
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Dissolve 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
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Add TEA (1.5 eq) and stir for 5 minutes.
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Add ethyl chloroformate (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine spot confirms completion. Wash the organic layer with 1M HCl, brine, dry, and concentrate to yield the Boc-protected carbamate.
Protocol 3: Boc Deprotection and Salt Formation
Causality & Rationale: Using 4M HCl in anhydrous dioxane provides a self-purifying system. The acidic conditions cleave the Boc group, releasing gaseous isobutylene and . Because the resulting piperidine hydrochloride salt is insoluble in dioxane, it precipitates directly out of the solution, eliminating the need for aqueous workup or chromatography.
Step-by-Step Methodology:
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Dissolve the Boc-protected carbamate in a minimal amount of anhydrous DCM.
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Add 10 volumes of 4M HCl in dioxane at room temperature.
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Stir vigorously for 2-4 hours. Gas evolution will be observed initially, followed by the formation of a white precipitate.
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Validation: Filter the precipitate, wash with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum to yield pure ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride[1]. Confirm identity via -NMR (D2O) and LC-MS (ESI+ 187.1 [M+H]+).
References
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NextSDS. ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride - Substance Information (CAS 64951-44-6). Retrieved from[Link]
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Molport. ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride | 64951-44-6. Retrieved from[Link]
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Shakti Chemicals. Ethyl Chloroformate Suppliers - Properties and Applications. Retrieved from [Link]
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Journal of Medicinal Chemistry (ACS Publications). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist with Highly Potent Anti-HIV-1 Activity. Retrieved from [Link]
